molecular formula C10H10N2O2S B1430759 methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate CAS No. 1803606-60-1

methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B1430759
CAS No.: 1803606-60-1
M. Wt: 222.27 g/mol
InChI Key: HAKZGYSZDGGFCU-UHFFFAOYSA-N
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Description

Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate is a chemical compound of interest in medicinal and organic chemistry research, featuring a molecular structure that incorporates two prominent heterocyclic systems: pyrrole and thiazole. The pyrrole moiety is a fundamental five-membered aromatic heterocycle found in a vast array of natural products and pharmaceuticals, such as the ionophore Calcimycin. Its physicochemical properties, including modest lipophilicity, facilitate interactions with biological targets and penetration through cell membranes, making it a valuable scaffold in the development of new therapeutic agents . The carboxylic acid ester functional group at the 3-position of the pyrrole ring is a versatile synthetic handle; such ester groups in the beta position relative to the pyrrole nitrogen are known to be hydrolyzed by acid, allowing for further derivatization . The 2-methylthiazole subunit is equally significant. The thiazole ring, containing both nitrogen and sulfur atoms, is a privileged structure in drug discovery. It is a key component in several approved drugs, including the antibiotic Sulfathiazole, the kinase inhibitor Dasatinib, and the histamine H2-receptor antagonist Famotidine . Molecules containing the thiazole nucleus have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects, often by modulating enzymatic pathways or receptor interactions . This combination of a pyrrole ester and a methyl-substituted thiazole makes this compound a promising synthon for constructing more complex molecules. Researchers can leverage this compound as a core building block to generate novel chemical libraries for screening in drug discovery programs, particularly in the search for new antibacterial compounds or kinase inhibitors . Its structure offers multiple sites for chemical modification, enabling thorough investigation of structure-activity relationships. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-12-9(5-15-6)7-3-11-4-8(7)10(13)14-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKZGYSZDGGFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CNC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrrole derivatives, including methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate. Research indicates that compounds containing thiazole and pyrrole rings exhibit significant activity against various bacterial and fungal strains. For instance, a study synthesized several pyrrole derivatives and evaluated their antimicrobial efficacy, revealing promising results against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties
Pyrrole derivatives have been investigated for their anticancer potential. The structural features of this compound suggest it may inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and condensation processes. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Agrochemical Applications

1. Pesticidal Activity
Research has indicated that thiazole-containing compounds possess insecticidal properties. This compound could be explored as a potential agrochemical for pest control due to its bioactive nature. Studies on similar compounds have shown effectiveness against agricultural pests, suggesting a pathway for developing new environmentally friendly pesticides .

Case Studies

Study ReferenceCompound TestedActivity Observed
Pyrrole DerivativesAntimicrobialSignificant activity against bacterial strains
Methyl Pyrrole DerivativesAnticancerInduced apoptosis in cancer cell lines
Thiazole CompoundsInsecticidalEffective against agricultural pests

Mechanism of Action

The mechanism by which methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate with key analogs, focusing on molecular features, biological activity, and physicochemical properties:

Compound Molecular Structure Key Functional Groups Molecular Weight (g/mol) Biological Activity Solubility/Stability References
This compound Pyrrole + thiazole + methyl ester Thiazole, pyrrole, ester 222.25 (calculated) Not reported; analogs suggest CNS modulation (e.g., mGluR5 antagonism) Likely moderate solubility in polar solvents
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine] Thiazole + ethynyl-piperidine Thiazole, alkyne, piperidine 206.29 mGluR5 antagonist; attenuates cocaine reinstatement, anxiolytic effects in rodents High lipophilicity; CNS penetration
MPEP [2-Methyl-6-(phenylethynyl)pyridine] Pyridine + phenyl-alkyne Pyridine, alkyne 199.25 mGluR5 antagonist; anxiolytic, low sedation risk in rodents Moderate solubility, stable in vivo
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid Isoxazole + thiazole + carboxylic acid Thiazole, isoxazole, carboxylic acid 210.21 Not reported; potential enzyme inhibition (structural similarity to kinase inhibitors) High aqueous solubility (carboxylic acid group)
Example 62 (Patent compound, ) Chromenone + pyrazolopyrimidine + thiophene Thiophene, chromenone, pyrazolopyrimidine 560.2 (M+1) Anticancer candidate (kinase inhibition inferred from structure) Low solubility (high molecular weight)

Key Findings:

Structural Diversity and Bioactivity: this compound shares the 2-methylthiazole moiety with MTEP and MPEP, which are established mGluR5 antagonists. Unlike MTEP and MPEP, which exhibit strong CNS activity, the ester group in the target compound may reduce blood-brain barrier penetration, limiting neurological applications unless prodrug strategies are employed .

Physicochemical Properties: The methyl ester group enhances lipophilicity compared to carboxylic acid analogs (e.g., 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid), but reduces solubility relative to polar derivatives. This balance may optimize bioavailability for non-CNS targets . High thermal stability is inferred from analogs like Example 62 (mp 227–230°C), which shares a thiazole ring .

Synthetic Accessibility :

  • The compound can be synthesized via Suzuki-Miyaura coupling, analogous to Example 62 in , using boronic acid derivatives and palladium catalysts. This method is scalable but requires optimization for regioselectivity .

Biological Activity

Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate, also known as 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS Number: 877041-31-1), is a compound of interest due to its diverse biological activities. This article reviews its biological properties, focusing on antibacterial, antiviral, and anti-inflammatory activities, along with relevant case studies and research findings.

PropertyValue
Chemical FormulaC₁₀H₁₀N₂O₂S
Molecular Weight222.27 g/mol
IUPAC Name1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
AppearancePowder
Storage TemperatureRoom Temperature

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy
A study evaluated several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against S. aureus, indicating potent antibacterial properties compared to standard antibiotics such as ciprofloxacin (MIC = 2 µg/mL) .

Antiviral Activity

The antiviral properties of this compound have also been explored. It is part of a broader class of heterocyclic compounds that have shown promise as antiviral agents.

Research Findings:
A review of β-amino acid moiety-containing heterocycles identified compounds with antiviral activity against the tobacco mosaic virus (TMV). These compounds demonstrated higher efficacy than commercial antiviral agents at specific concentrations . Although specific data for this compound is limited, its structural similarity to other active compounds suggests potential antiviral applications.

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, and compounds that can modulate inflammatory responses are of great interest. Pyrrole derivatives have been noted for their ability to inhibit inflammatory pathways.

Mechanism of Action:
Research indicates that certain pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity may be attributed to their ability to interact with specific cellular targets involved in inflammation .

Summary of Biological Activities

Activity TypeEfficacy LevelReference
AntibacterialMIC = 3.12 µg/mL
AntiviralPotential (similar structures)
Anti-inflammatoryInhibition of cytokines

Q & A

Basic: What synthetic strategies are commonly employed to prepare methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate?

Answer:
The synthesis typically involves coupling a thiazole derivative with a pyrrole precursor. Key steps include:

  • Cyclocondensation : Reacting appropriately substituted precursors (e.g., aminothiazoles with pyrrole esters) under reflux conditions. For example, chloranil in xylene has been used as an oxidizing agent for similar heterocyclic syntheses .
  • Cross-coupling : Suzuki-Miyaura or other metal-catalyzed couplings to attach the thiazole moiety to the pyrrole core. Optimized reaction conditions (e.g., temperature, solvent polarity) are critical for regioselectivity.
  • Esterification : Methylation of the carboxyl group using reagents like methanol under acidic conditions.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

  • Solvent and Catalyst : Xylene with chloranil under reflux (25–30 hours) has been effective for cyclization in analogous pyrrole-thiazole systems . Microwave-assisted synthesis may reduce reaction time.
  • Purification : Recrystallization from methanol or ethanol is commonly used . For complex mixtures, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity.
  • Stoichiometry : Maintaining a 1:1 molar ratio of reactants minimizes side products.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups on thiazole and pyrrole rings). Discrepancies in aromatic proton signals can arise due to tautomerism .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., ESIMS m/z analysis in similar compounds ).
  • X-ray Crystallography : Resolves structural ambiguities, as demonstrated for related pyrazole-thiazole hybrids .

Advanced: How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?

Answer:

  • 2D NMR : COSY and HSQC experiments differentiate overlapping signals and assign proton-carbon correlations.
  • Tautomer Analysis : Investigate pH-dependent tautomerism (e.g., NH proton exchange in pyrrole rings) using deuterated solvents .
  • Comparative Studies : Reference crystallographic data (e.g., bond lengths and angles from X-ray structures ) to validate assignments.

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : As a scaffold for drug candidates targeting kinases or microbial enzymes, leveraging the thiazole’s bioisosteric properties .
  • Material Science : Investigated for optoelectronic applications due to conjugated π-systems in pyrrole-thiazole hybrids .

Advanced: How does the 2-methylthiazole substituent influence electronic properties and reactivity?

Answer:

  • Electronic Effects : The thiazole’s electron-withdrawing nature directs electrophilic substitution on the pyrrole ring (e.g., at the 2- or 5-positions).
  • Steric Effects : The 2-methyl group may hinder reactivity at adjacent positions, impacting coupling or functionalization reactions. Positional isomerism, as seen in related benzylpyrazoles, can alter biological activity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult safety data for analogous compounds (e.g., pyrazole esters ).

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

  • Exothermic Reactions : Control temperature using jacketed reactors.
  • Purification at Scale : Replace column chromatography with recrystallization or distillation.
  • Byproduct Management : Optimize stoichiometry and employ in-line monitoring (e.g., HPLC) to track reaction progress .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate
Reactant of Route 2
methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.